REACTION_CXSMILES
|
O[C:2]1[N:7]2[N:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[N:10]=[C:6]2[N:5]=[C:4]([CH:15]([CH3:17])[CH3:16])[CH:3]=1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:29])=O>>[Cl:29][C:2]1[N:7]2[N:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[N:10]=[C:6]2[N:5]=[C:4]([CH:15]([CH3:17])[CH3:16])[CH:3]=1
|
Name
|
product
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NC=2N1N=C(N2)C(=O)OC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
after shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added at room temperature over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
excess phosphorus oxychloride was removed by distillation under normal pressure
|
Type
|
DISSOLUTION
|
Details
|
the reddish brown residue was dissolved in 2 liters of chloroform
|
Type
|
ADDITION
|
Details
|
This solution was slowly poured into 1.5 liters of ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
the chloroform layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was again extracted with fresh chloroform
|
Type
|
WASH
|
Details
|
washed with 800 ml of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried solution was concentrated under reduced pressure to about 100 ml, and 200 ml n-hexane
|
Type
|
ADDITION
|
Details
|
was added to this concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=2N1N=C(N2)C(=O)OC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |